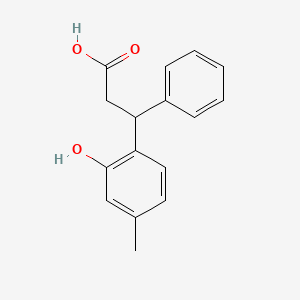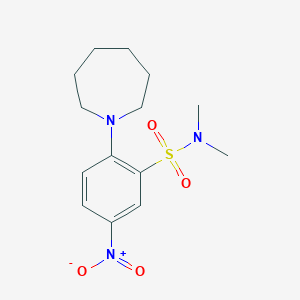![molecular formula C15H15BrN2O4S B3993481 N-[1-(4-bromophenyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B3993481.png)
N-[1-(4-bromophenyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide
Overview
Description
N-[1-(4-bromophenyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide is a complex organic compound characterized by its bromophenyl and nitrobenzenesulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-bromophenyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group. Subsequent steps may include nitration to introduce the nitro group and sulfonation to incorporate the benzenesulfonamide moiety.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromophenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Iron (Fe) and hydrochloric acid (HCl) or other reducing agents.
Substitution: Halogenating agents like bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Nitroso compounds or nitric acid derivatives.
Reduction: Amines or amides.
Substitution: Brominated derivatives or other substituted phenyl compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its reactivity with various functional groups makes it a versatile tool in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to understand biological pathways involving sulfonamide groups.
Medicine: Potential medicinal applications include the development of new drugs, particularly those targeting bacterial infections or inflammatory diseases. The nitro group and sulfonamide moiety are common in antibacterial and anti-inflammatory agents.
Industry: In the industrial sector, this compound could be used in the production of dyes, pigments, or other chemical products that require specific functional groups for their synthesis.
Mechanism of Action
The mechanism by which N-[1-(4-bromophenyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide exerts its effects depends on its molecular targets and pathways. For example, in antibacterial applications, the compound may inhibit bacterial enzymes by binding to their active sites, preventing the bacteria from growing and reproducing.
Comparison with Similar Compounds
N-[1-(4-chlorophenyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide
N-[1-(4-fluorophenyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide
N-[1-(4-iodophenyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide
Uniqueness: N-[1-(4-bromophenyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide is unique due to the presence of the bromophenyl group, which imparts different chemical properties compared to its chloro-, fluoro-, and iodo- counterparts. The bromine atom's larger size and different electronegativity can influence the compound's reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4S/c1-10-3-8-14(18(19)20)9-15(10)23(21,22)17-11(2)12-4-6-13(16)7-5-12/h3-9,11,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRSFFBHUYUFMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC(C)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(butan-2-yl)-1-[(2-chlorophenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B3993405.png)

![5-(4-fluorophenyl)-7-(2-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3993410.png)

![[2-ethoxy-4-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B3993417.png)
![3-Chloro-4-[(4-phenylpiperazin-1-yl)methyl]benzonitrile;hydrochloride](/img/structure/B3993434.png)
![2-(3-fluorobenzyl)-4-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]morpholine](/img/structure/B3993441.png)
![2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3993451.png)
![butyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B3993459.png)
![1-(6-methyl-2-pyridinyl)-2-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3993474.png)
![N-[(4-chlorophenyl)(2,7-dihydroxy-1-naphthyl)methyl]acetamide](/img/structure/B3993479.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}pentanoate](/img/structure/B3993497.png)
![N-(4-methyl-2-nitrophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B3993504.png)
![1-methyl-4-[2-(4-methylpiperazin-1-yl)sulfonyl-4-nitrophenyl]piperazine](/img/structure/B3993507.png)
